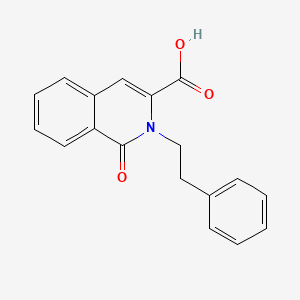

1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-2-(2-phenylethyl)isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17-15-9-5-4-8-14(15)12-16(18(21)22)19(17)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQCXVWAOLHBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CC3=CC=CC=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of phenethylamine with phthalic anhydride to form an intermediate isoquinoline derivative. This intermediate is then subjected to oxidation and carboxylation reactions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinoline compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of isoquinolin-1(2H)-one, including 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid, exhibit notable antioomycete activity against pathogens such as Pythium recalcitrans. A study demonstrated that one derivative showed an effective concentration (EC50) of 14 mM, outperforming the commercial antifungal hymexazol (37.7 mM) in vitro .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | Pathogen | EC50 (mM) | In Vivo Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 (5 mg/pot) |

| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 |

Pharmaceutical Applications

The compound has been investigated for its potential as an antiviral agent, particularly against hepatitis C virus (HCV). A derivative was designed as a pyrophosphate mimic for HCV NS5B polymerase and exhibited moderate inhibitory potency with an IC50 of 9.5 μM . This suggests that the compound could be a promising scaffold for developing new antiviral therapies.

Table 2: Antiviral Activity Against HCV

| Compound | Target | IC50 (μM) | EC50 (μM) |

|---|---|---|---|

| 11c | HCV NS5B Polymerase | 9.5 | 15.7 |

Cosmetic Formulations

The compound's structural properties make it suitable for use in cosmetic formulations. Its derivatives can enhance skin penetration and bioavailability of active ingredients, which is crucial for topical applications. Recent advancements in dermatological formulations have explored the use of such compounds to improve moisturizing effects and overall product stability .

Synthesis and Structural Diversity

The synthesis of this compound and its derivatives has been facilitated through various chemical reactions, including the Castagnoli–Cushman reaction. This method allows for the incorporation of diverse substituents at critical positions on the isoquinoline scaffold, enhancing biological activity and broadening application potential .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

- Antifungal Efficacy : A study evaluated multiple derivatives' activities against different phytopathogens, establishing a structure–activity relationship (SAR) that informs future designs for more effective agrochemicals .

- Antiviral Mechanism : Investigations into the molecular docking of derivatives revealed their potential binding orientations within the active site of HCV polymerase, providing insights into their mechanism of action .

Mechanism of Action

The mechanism by which 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The phenethyl group enhances its binding affinity to these targets, facilitating various biochemical pathways. For instance, it may inhibit specific enzymes involved in disease processes, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

The structural and functional nuances of 1-oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid can be elucidated through comparisons with analogous isoquinoline derivatives. Below is a detailed analysis:

Structural Variations and Pharmacological Profiles

Key Observations :

- Phenethyl vs. However, this bulkiness may reduce binding affinity to specific targets, such as the HCV NS5B polymerase, where the 2-hydroxy derivative (IC₅₀ = 5.9 μM) demonstrates superior inhibition .

- Positional Effects : Hydroxy groups at C2 (as in the HCV inhibitor) or C4 (as in 4-hydroxy derivatives) confer distinct electronic and steric properties. For example, the 2-hydroxy derivative mimics pyrophosphate in enzyme binding, a feature absent in the phenethyl-substituted compound .

Key Observations :

- The phenethyl derivative’s synthesis is less documented but may parallel methods for ethyl or methyl analogs, such as nucleophilic addition to isoquinolinium salts .

- Dieckmann cyclization is pivotal for 4-hydroxy derivatives, offering efficient ring closure but requiring precise base selection (e.g., alkoxides) .

Stability and Reactivity

- Air Sensitivity: 1,2-Dihydroisoquinoline-3-carboxylic acid derivatives are generally air-sensitive, but electron-withdrawing groups (e.g., carboxyl) enhance stability. The phenethyl group’s steric bulk may further stabilize the compound against oxidation compared to hydroxy derivatives .

Biological Activity

1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid is a complex organic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular structure includes a phenethyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The molecular formula of this compound is C₁₉H₁₉N₁O₃, with a molecular weight of approximately 303.36 g/mol. The structural features include:

- Isoquinoline Core : Provides a framework for various biological activities.

- Phenethyl Group : Enhances lipophilicity and potential receptor interactions.

- Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions with biological targets.

Antiviral Properties

Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antiviral activities. Notably, compounds related to this structure have been studied for their inhibitory effects on hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase. For instance:

- Inhibitory Potency : The compound demonstrated moderate inhibitory activity against NS5B polymerase, with an IC₅₀ value of approximately 9.5 μM when assessed for inorganic pyrophosphate generation .

Molecular docking studies suggest that this compound interacts with the active site of NS5B polymerase, mimicking natural substrates and inhibiting their activity. This interaction is crucial for understanding its mechanism of action in viral replication pathways .

Other Biological Activities

Beyond antiviral properties, the compound has shown potential in treating inflammatory diseases and other conditions mediated by viral infections. Its derivatives are being explored for broader pharmacological applications due to their structural similarities with other bioactive compounds .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid | Isoquinoline core with a carboxylic acid group | Lacks the phenethyl substituent |

| 1-Methyl-2-oxoquinoline-3-carboxylic acid | Methyl group instead of phenethyl | Different substitution pattern affects reactivity |

| 2-Hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives | Hydroxy group addition | Potentially enhanced solubility and reactivity |

Case Studies

Recent studies have highlighted the effectiveness of various derivatives in specific bioassays:

- Antioomycete Activity : Derivatives synthesized from the isoquinolin scaffold exhibited superior activity against Pythium recalcitrans, suggesting potential agricultural applications .

- Antiviral Efficacy : Compound 11c, a derivative related to the isoquinoline structure, demonstrated an EC₅₀ value of 15.7 μM against HCV genotype 1b replicon cells . This showcases the potential for developing effective antiviral agents based on this scaffold.

Q & A

Q. What are the common synthetic routes for preparing 1-Oxo-2-phenethyl-1,2-dihydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted precursors. For example, analogous compounds like 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid are synthesized via cyclization of 2-aminobenzoylacetate derivatives using bases like sodium ethoxide . Reaction temperature, solvent polarity, and catalyst choice (e.g., acid/base) critically affect cyclization efficiency. Optimization studies suggest that anhydrous conditions and controlled heating (70–90°C) minimize side reactions like decarboxylation .

Q. How can researchers determine the structural conformation of this compound, particularly the position of the oxo and carboxylic acid groups?

X-ray crystallography and NMR spectroscopy are standard methods. For instance, (RS)-2-oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid was resolved using single-crystal X-ray diffraction, confirming the keto-enol tautomerism and hydrogen bonding patterns . ¹H-NMR can distinguish between aromatic protons near electron-withdrawing groups (e.g., oxo, carboxylic acid), with chemical shifts typically observed at δ 8.2–8.5 ppm for H-5 and H-8 in the isoquinoline ring .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

Antimicrobial activity is assessed via broth microdilution (MIC determination against Gram-positive/negative strains), while anticancer potential is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs like 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid showed IC₅₀ values of 12–25 µM in cytotoxicity screens . Ensure assays include positive controls (e.g., ciprofloxacin for antibacterial tests) and account for solvent interference (e.g., DMSO < 1% v/v).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar derivatives?

Contradictions often arise from variations in substituent positions or assay conditions. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibits antiviral activity, while its 3-acetyl analog is primarily antibacterial . To address discrepancies:

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Derivatization (e.g., esterification of the carboxylic acid group) or co-solvent systems (PEG-400/water) enhance solubility . Stability studies under physiological pH (7.4) and temperature (37°C) are critical. For analogs like 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid, lyophilization in amber vials under nitrogen prevents oxidation .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?

Systematic SAR involves:

- Synthesizing derivatives with varied substituents (e.g., halogenation at C-6, alkylation at N-2).

- Testing against a panel of enzymes (e.g., topoisomerases, kinases).

- Computational modeling (e.g., CoMFA, molecular dynamics) to correlate electronic/steric properties with activity . For example, fluoroquinophenoxazine derivatives showed enhanced topoisomerase inhibition via C-8 fluorine substitution .

Q. What analytical methods validate the compound’s purity and degradation products under stress conditions?

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to detect impurities ≤0.1%.

- Forced degradation : Expose to heat (80°C), UV light, and acidic/alkaline conditions to identify degradation pathways.

- Stability-indicating assays : Quantify intact compound using UV absorption at λₘₐₓ ~270 nm (characteristic of the isoquinoline chromophore) .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Pull-down assays : Use biotinylated analogs to identify protein targets.

- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells.

- Kinase inhibition profiling : Screen against a panel of 100+ kinases to identify off-target effects .

Methodological Notes

- Safety : Refer to SDS guidelines for handling; the compound may cause eye/skin irritation (use PPE: gloves, goggles) .

- Data interpretation : Cross-validate biological results with structural analogs (e.g., 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives) to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.